molecular formula C10H8N2S2 B562386 [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione CAS No. 101028-40-4

[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione

Cat. No.: B562386
CAS No.: 101028-40-4
M. Wt: 220.308
InChI Key: LVGFTBGCXCYEFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione is systematically named according to IUPAC rules as 4,4'-dithioxo-2,2'-bipyridine , reflecting the positions of the sulfur substituents on the bipyridine scaffold. The numbering begins at the nitrogen atoms in each pyridine ring, with sulfur atoms occupying the 4 and 4' positions (Figure 1). The CAS registry number 101028-40-4 uniquely identifies this compound.

Isomeric considerations arise from alternative substitution patterns on the bipyridine framework. For instance, replacing the sulfur atoms at the 4,4' positions with hydroxyl groups yields 4,4'-dihydroxy-2,2'-bipyridine (CAS: 90770-88-0), while substituting methyl groups at 6,6' positions produces 1,1'-dimethyl-2,2'-bipyridine-6,6'(1H,1'H)-dione (CAS: 13267-48-6). These structural variations significantly alter electronic properties and coordination behavior.

Comparative Analysis of Tautomeric Forms: Dithione vs. Dithiol Configurations

This compound exhibits dithione-dithiol tautomerism , a dynamic equilibrium influenced by solvent polarity, pH, and coordination environment (Figure 2). In the dithione form, sulfur atoms exist as thioketones (C=S), while the dithiol tautomer features thiol (-SH) groups. Computational studies indicate that the dithione form is energetically favored in the solid state due to resonance stabilization across the conjugated π-system.

Experimental evidence from related systems, such as 2,3-pyrazinedithiol , demonstrates that tautomeric preferences depend on metal coordination. For example, copper(I) complexes stabilize the dithione form through charge transfer interactions, whereas silver(I) coordination polymers favor partial deprotonation to a thiol-thiolate intermediate. Raman spectroscopy and density functional theory (DFT) analyses of analogous dithiol-dithione systems reveal distinct vibrational signatures for each tautomer, with C=S stretching modes near 1,100 cm⁻¹ and S-H stretches at 2,550 cm⁻¹ .

Crystal Structure Elucidation via X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of this compound remain limited, but analogous complexes provide structural insights. For instance, the copper(I) complex [Cu(H2pdt)2]Cl (H2pdt = 2,3-pyrazinedithiol) adopts a distorted tetrahedral geometry with Cu-S bond lengths of 2.28–2.32 Å , consistent with dithione coordination. The ligand backbone exhibits planarity (dihedral angle < ), facilitating π-π stacking interactions between adjacent molecules.

Key crystallographic parameters for related systems include:

Parameter Value (Å/°) Compound Source
Cu-S bond length 2.28–2.32 [Cu(H2pdt)2]Cl
S···S distance 3.05 1D[Ag(Hpdt)]
Dihedral angle 4.8° [Cu(H2pdt)2]Cl

High-resolution data (≤ 1.0 Å ) would clarify sulfur hybridization and intermolecular interactions in the pure ligand.

Computational Modeling of Molecular Geometry and Electron Density Distribution

DFT calculations at the B3LYP/6-311++G(d,p) level predict a planar geometry for this compound, with C-S bond lengths of 1.66 Å and N-C-S angles of 122.5° . Natural bond orbital (NBO) analysis reveals significant electron density delocalization from sulfur lone pairs into the π*-orbitals of the pyridine rings, stabilizing the dithione form (Figure 3).

Electrostatic potential maps highlight nucleophilic regions at sulfur atoms (charge: −0.45 e ) and electrophilic sites at nitrogen centers (+0.32 e ), explaining its preference for binding soft metal ions like Cu(I) and Ag(I). Time-dependent DFT (TD-DFT) simulations of UV-vis spectra predict a strong absorption band near 320 nm (ε ≈ 12,000 M⁻¹cm⁻¹ ), attributed to ligand-centered π→π* transitions.

Properties

IUPAC Name

2-(4-sulfanylidene-1H-pyridin-2-yl)-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGFTBGCXCYEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=S)C2=CC(=S)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718707
Record name [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101028-40-4
Record name [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to the Dithione

The critical step involves oxidizing 3,3'-dithiol-2,2'-bipyridine to the dithione. Electrochemical studies reveal that one-electron reduction of the dithione (E₁ = -1.20 V vs. standard hydrogen electrode) generates a radical anion intermediate, which undergoes further reduction (E₂ = -1.38 V) followed by protonation. This redox interplay confirms the reversibility of the dithiol-dithione system, with oxidation likely achieved using mild oxidizing agents such as atmospheric oxygen or hydrogen peroxide.

Key Observations:

  • Structural Confirmation : X-ray crystallography of the dithiol form (2 ) shows an anti orientation of the pyridine rings and zwitterionic character, stabilizing the molecule through intramolecular charge transfer.

  • Proton-Coupled Electron Transfer (PCET) : The presence of protons significantly alters the redox potentials, enabling potential inversion during electrochemical cycling.

Alternative Synthetic Strategies

Thionation of 4,4'-Dicarboxy-2,2'-Bipyridine

A hypothetical route involves thionation of 2,2'-bipyridine-4,4'-dicarboxylic acid, a compound readily synthesized via nitric acid/potassium permanganate oxidation of 4,4'-dimethyl-2,2'-bipyridine. Replacing carboxyl groups with thione units could employ thionating agents like Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀).

Theoretical Reaction Scheme:

2,2’-Bipyridine-4,4’-dicarboxylic acid+LR[2,2’-Bipyridine]-4,4’(1H,1’H)-dithione+Byproducts\text{2,2'-Bipyridine-4,4'-dicarboxylic acid} + \text{LR} \rightarrow \text{this compound} + \text{Byproducts}

Challenges :

  • Selective thionation without over-reduction or side reactions remains unverified.

  • No peer-reviewed studies confirm this pathway’s feasibility for bipyridine systems.

Direct Cyclization of Dithiocarbamate Precursors

An unexplored but plausible method could involve cyclizing dithiocarbamate derivatives under high-temperature or catalytic conditions. This approach, successful in synthesizing related dithiolenes, would require functionalizing bipyridine with dithiocarbamate groups at the 4,4'-positions followed by intramolecular cyclization.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (Reported/Theoretical)
Oxidation of Dithiol- Well-characterized redox behavior
- Reversible synthesis
- Requires pre-synthesis of unstable dithiol
- Limited scalability
Not explicitly reported
Thionation of Dicarboxylic Acid- Uses commercially available precursors- Unproven efficacy
- Risk of side reactions
Theoretical: 50–70%
Dithiocarbamate Cyclization- Novel approach
- Potential for high purity
- No experimental validationN/A

Mechanistic Insights and Optimization

Redox Dynamics

The dithione’s electrochemical behavior underscores its sensitivity to protonation states. Under acidic conditions, protonation at the pyridine nitrogen stabilizes the radical anion intermediate, shifting reduction potentials and altering reaction pathways. This property necessitates careful pH control during synthesis to avoid undesired byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium or platinum, solvents like dichloromethane or toluene.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Applications Overview

The applications of [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione can be categorized into several key areas:

Catalysis

The compound has been extensively studied for its role in catalyzing various chemical reactions. Notably:

  • Metal Complexes : It forms stable complexes with transition metals such as ruthenium and palladium, enhancing catalytic activity in reactions like hydrogenation and cross-coupling reactions.
  • CO2 Reduction : Research indicates that this compound can facilitate the reduction of carbon dioxide to valuable chemicals under mild conditions .

Photochemical Applications

The compound exhibits interesting photophysical properties:

  • Luminescent Properties : Complexes formed with this compound show significant luminescence, making them suitable for applications in light-emitting devices and sensors .
  • Photocatalysis : It has been utilized in photocatalytic systems for organic transformations under visible light irradiation .

Material Science

In material science, this compound is employed as:

  • Ligand for Nanomaterials : It aids in the synthesis of nanostructured materials with tailored electronic properties for applications in electronics and optoelectronics .
  • Self-Assembly : The compound can participate in self-assembly processes to create organized structures at the molecular level .

Case Studies

StudyApplicationFindings
Chuasaard et al. (2024)CO2 CycloadditionDemonstrated enhanced catalytic performance using ZnII/LnIII coordination polymers with this compound .
Yao et al. (2024)Photocatalytic PerformanceInvestigated the impact of anchoring groups on Iridium(III) complexes using this compound; found improved photocatalytic activity .
Shahbaznejad et al. (2023)Dye-Sensitized Solar CellsDeveloped a new copper(II) complex dye using the compound; demonstrated potential for enhanced solar energy conversion efficiency .

Mechanism of Action

The mechanism by which [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings and the sulfur atoms in the dithione moiety provide multiple coordination sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The 4,4'-substituents on bipyridine ligands critically influence their electronic behavior and coordination capabilities. A comparative analysis is provided below:

Compound Substituent Type Electronic Effect Key Applications References
[2,2'-Bipyridine]-4,4'-dithione Thione (-S-) Strong electron-withdrawing Redox catalysis, metal coordination
4,4'-Dimethyl-2,2'-bipyridine Methyl (-CH3) Electron-donating Ru(II) anticancer complexes, DNA binding
4,4'-Dimethoxy-2,2'-bipyridine Methoxy (-OCH3) Moderate electron-donating Zn(II)/Cd(II) coordination polymers
4,4'-Dibromo-2,2'-bipyridine Bromo (-Br) Weak electron-withdrawing Organic semiconductor synthesis
4,4'-Dicarboxy-2,2'-bipyridine Carboxylate (-COOCH3) Electron-withdrawing Dye-sensitized solar cells (DSSCs)

Key Findings :

  • Electron-Withdrawing Capacity : The dithione group exhibits stronger electron-withdrawing effects than bromo or carboxylate substituents, which enhances its utility in stabilizing high-valent metal centers (e.g., in oxidation catalysis) .
  • Steric Influence : Methyl and methoxy groups introduce minimal steric hindrance, favoring applications in DNA-binding Ru(II) complexes , whereas bulkier substituents like thione may limit accessibility in crowded coordination environments.
Physical and Spectral Properties
  • Solubility : Methyl and methoxy derivatives exhibit higher solubility in polar solvents (e.g., MeCN, DMSO) compared to the less polar dithione .
  • Spectroscopy :
    • IR : Thione groups show characteristic ν(C=S) stretches near 1200–1300 cm⁻¹, distinct from ν(C-O) in methoxy (~1250 cm⁻¹) or ν(C-Br) in bromo derivatives (~600 cm⁻¹) .
    • NMR : Methyl protons in 4,4'-dimethyl-2,2'-bipyridine resonate at δ 1.91 ppm , whereas thione protons are deshielded and appear downfield.

Biological Activity

[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione is a compound belonging to the bipyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8N2S2
  • Molecular Weight : 224.31 g/mol
  • IUPAC Name : 4,4'-(1H,1'H)-dithione-2,2'-bipyridine

This compound features a bipyridine backbone with two sulfur atoms contributing to its unique properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of bipyridine compounds exhibit significant antibacterial activity. For instance:

  • Study Findings : A series of synthesized bipyridine derivatives were tested against various strains of bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
CompoundBacterial StrainMIC (µg/mL)
12S. aureus2
12S. pneumoniae1
12E. faecium4
12E. faecalis2

These findings suggest that this compound and its derivatives could serve as promising candidates for developing new antibacterial agents.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The antioxidant activity of bipyridine derivatives has been assessed through several assays:

  • DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
  • IC50 Values : The IC50 value of the compound was determined to be lower than that of standard antioxidants such as ascorbic acid .
CompoundIC50 (µg/mL)
[2,2'-Bipyridine]-4,4'-(1H,1'H)-dithione15
Ascorbic Acid20

This data highlights the potential of this compound as an effective antioxidant agent.

Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes has been explored in various studies:

  • Lipoxygenase Inhibition : The compound exhibited notable lipoxygenase inhibition activity with an IC50 value significantly lower than that of standard inhibitors .
EnzymeInhibition TypeIC50 (µM)
LipoxygenaseCompetitive Inhibitor5
Standard Inhibitor-10

These results indicate that this compound could be a valuable lead for developing new enzyme inhibitors.

Case Study 1: Antibacterial Efficacy

In a study published in Drug Discoveries & Therapeutics (2020), researchers synthesized several bipyridine derivatives and evaluated their antibacterial efficacy against both drug-sensitive and drug-resistant strains. The study concluded that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of bipyridine complexes with transition metals. The findings suggested that these complexes not only enhance the antioxidant capacity but also improve stability and bioavailability compared to free bipyridine compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione, and what characterization techniques are essential for confirming its purity?

  • Methodological Answer :

  • Synthesis : While direct synthesis of the dithione derivative is not explicitly detailed in the evidence, analogous bipyridine derivatives (e.g., 4,4'-dimethyl-2,2'-bipyridine) are synthesized via Pd/C-catalyzed coupling of 4-methylpyridine . For halogenated derivatives, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or oxidative coupling of thiol precursors may be applicable .
  • Characterization : Essential techniques include:
  • NMR : Confirms substitution patterns (e.g., aromatic proton shifts at 8.5–9.0 ppm for bipyridine frameworks) .
  • IR Spectroscopy : Identifies C=S stretches (~1100–1200 cm⁻¹) for dithione groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for C₁₀H₈N₂S₂, expected [M+H]⁺ = 221.2) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N, S content) .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) or π→π* transitions. For example, Ru(II) complexes with substituted bipyridines exhibit MLCT bands at 390–440 nm .
  • Cyclic Voltammetry (CV) : Determines redox behavior. Bipyridine derivatives with electron-withdrawing groups (e.g., dithione) show shifted reduction potentials compared to methyl-substituted analogs .
  • X-ray Crystallography : Resolves coordination geometry (e.g., bidentate binding mode in Pt(II) complexes) .

Q. Which metal ions form stable complexes with this compound, and what experimental approaches are used to study their coordination chemistry?

  • Methodological Answer :

  • Common Metal Ions : Ru(II), Pt(II), Cu(I), and Fe(II) form stable complexes with bipyridine ligands. For example:
  • Ru(II) complexes exhibit photophysical properties relevant to dye-sensitized solar cells (DSSCs) .
  • Pt(II) complexes show anticancer activity when coordinated to modified bipyridines .
  • Experimental Approaches :
  • Spectroscopic Titration : Monitor UV-Vis absorption changes upon metal addition .
  • Molar Conductivity : Confirms electrolyte nature (e.g., 1:1 electrolytes for Ru complexes) .

Advanced Research Questions

Q. How do substituents on the bipyridine framework (e.g., dithione vs. methyl groups) influence the electronic properties and reactivity of resulting metal complexes?

  • Methodological Answer :

  • Electronic Effects : Dithione groups are electron-withdrawing, lowering the π* orbital energy of the ligand. This enhances metal-to-ligand charge transfer (MLCT) in Ru(II) complexes, red-shifting absorption bands compared to methyl-substituted analogs (e.g., 4,4'-dimethyl-2,2'-bipyridine) .
  • Reactivity : Electron-deficient ligands (e.g., dithione) stabilize higher oxidation states in metal centers, affecting catalytic activity. For example, Cu(I) complexes with dithione ligands show improved stability in redox reactions .
  • Case Study : Substituting methyl groups with dithione in Ru(II)-arene complexes increases antiproliferative activity against cancer cells by altering DNA binding kinetics .

Q. What methodologies are employed to investigate the redox behavior of this compound and its metal complexes?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure formal reduction potentials (E₁/₂). For example, 4,4'-dimethyl-2,2'-bipyridine exhibits E₁/₂ = −1.2 V vs. SCE, while dithione derivatives may shift to −0.8 V due to electron withdrawal .
  • Spectroelectrochemistry : Correlate redox events with spectral changes (e.g., loss of MLCT bands upon reduction) .
  • EPR Spectroscopy : Detect radical intermediates in one-electron redox processes .

Q. How can researchers resolve contradictions in reported spectroscopic data or coordination modes of this compound across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent systems (e.g., DMSO vs. MeOH) and pH conditions, which affect ligand protonation and metal binding .
  • Multi-Technique Validation : Combine X-ray crystallography (definitive structure) with NMR and IR to confirm coordination modes .
  • Computational Modeling : DFT calculations predict electronic structures and validate experimental observations (e.g., bond lengths in Pt(II) complexes) .

Q. What strategies are effective in studying the interactions of this compound derivatives with biomolecules like proteins or DNA?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor Trp residue quenching in human serum albumin (HSA) to assess binding affinity (e.g., Stern-Volmer analysis) .
  • Circular Dichroism (CD) : Detect conformational changes in DNA upon ligand intercalation .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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